Product packaging for Farnesyl triphosphate(3-)(Cat. No.:)

Farnesyl triphosphate(3-)

Cat. No.: B1261591
M. Wt: 459.28 g/mol
InChI Key: QIOOKVHMPPJVHS-YFVJMOTDSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Farnesyl triphosphate(3-) is a crucial nucleotide analogue involved in isoprenoid metabolism and protein prenylation processes. This compound serves as a key substrate for studying enzymes like farnesyltransferase (FTase), which catalyzes the transfer of the farnesyl group to target proteins including the oncoprotein H-Ras and other proteins containing C-terminal Ca1a2X motifs (where C is cysteine, a is aliphatic amino acid, and X is any amino acid) . This post-translational modification increases protein hydrophobicity, facilitating membrane localization and enhancing protein-protein interactions essential for cellular signaling pathways . The mechanism of FTase involves a complex kinetic pathway where the enzyme first binds the isoprenoid substrate before associating with the protein substrate, forming a ternary complex that undergoes conformational rearrangement to facilitate nucleophilic attack by the cysteine thiolate on the C1 of the isoprenoid, proceeding through a highly polar transition state with considerable C1-O bond cleavage and modest C1-S bond formation . Research applications for Farnesyl triphosphate(3-) extend to enzymology studies, cancer research investigating RAS-driven oncogenesis, and development of farnesyltransferase inhibitors as potential therapeutics . Studies with farnesyl diphosphate analogues have demonstrated that FTase-catalyzed peptide alkylation is remarkably tolerant of structural modifications in the isoprenoid chain, providing valuable insights for designing novel inhibitors that target the farnesyl binding site . This product is classified For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O10P3-3 B1261591 Farnesyl triphosphate(3-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O10P3-3

Molecular Weight

459.28 g/mol

IUPAC Name

[oxido-[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H29O10P3/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-23-27(19,20)25-28(21,22)24-26(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H,21,22)(H2,16,17,18)/p-3/b14-9+,15-11+

InChI Key

QIOOKVHMPPJVHS-YFVJMOTDSA-K

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C)C)C

Origin of Product

United States

Biosynthesis of Farnesyl Triphosphate 3

Mevalonate (B85504) (MVA) Pathway as the Primary Route

The mevalonate pathway is a fundamental metabolic cascade that produces the five-carbon building blocks necessary for isoprenoid synthesis. wikipedia.orgnih.gov This pathway commences with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfrontiersin.org These two molecules serve as the universal precursors for all isoprenoids. nih.govnih.gov

The initial steps of the MVA pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govfrontiersin.org HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory point in the pathway. nih.govfrontiersin.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. wikipedia.orglibretexts.org

Precursors and Sequential Condensation Reactions

The synthesis of FPP from the basic five-carbon units produced by the MVA pathway involves a series of sequential condensation reactions. These reactions elongate the carbon chain in a stepwise manner, ultimately leading to the 15-carbon FPP molecule.

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the fundamental building blocks for all isoprenoids. wikipedia.orgnih.govnih.gov IPP is synthesized directly from mevalonate via a series of phosphorylation and decarboxylation reactions. wikipedia.orgnih.gov DMAPP is formed through the isomerization of IPP, a reaction catalyzed by IPP isomerase. wikipedia.orglibretexts.org This isomerization is a critical step, as it generates the electrophilic "head" unit (DMAPP) required to initiate the condensation with the nucleophilic "tail" unit (IPP). libretexts.orgresearchgate.net

The first condensation reaction in the biosynthesis of FPP involves the head-to-tail joining of one molecule of DMAPP with one molecule of IPP. libretexts.orgnih.gov This reaction is catalyzed by a prenyltransferase enzyme and results in the formation of the 10-carbon intermediate, geranyl pyrophosphate (GPP). nih.govnih.govwikipedia.org GPP itself is a precursor for the synthesis of monoterpenes. nih.gov

Role of Farnesyl Pyrophosphate Synthase (FPPS/FPS)

Farnesyl pyrophosphate synthase (FPPS), also referred to as farnesyl diphosphate (B83284) synthase (FDPS), is the key enzyme responsible for the synthesis of FPP. mdpi.comnotulaebotanicae.ronih.gov It catalyzes two sequential condensation reactions. nih.govconicet.gov.ar The first is the formation of GPP from DMAPP and IPP. The second involves the condensation of GPP with another molecule of IPP to yield the 15-carbon FPP. nih.govmdpi.com This enzyme sits (B43327) at a crucial branch point in the isoprenoid pathway, as its product, FPP, is a precursor for a multitude of vital compounds, including sterols, dolichols, ubiquinones (B1209410), and carotenoids. mdpi.comnih.govwikipedia.org

The genes encoding FPPS have been successfully cloned and characterized from a wide range of organisms, including fungi, plants, and insects. mdpi.comresearchgate.netsci-hub.setandfonline.com For instance, the FPPS gene from the fungus Poria cocos was cloned and found to have an open reading frame of 1086 base pairs, encoding a protein of 361 amino acids with a predicted molecular weight of 41.2 kDa. mdpi.com Similarly, an FPPS gene from Chamaemelum nobile was cloned, revealing an open reading frame of 1029 base pairs that encodes a 342-amino acid protein. notulaebotanicae.ro In the medicinal plant Panax sokpayensis, the full-length cDNA of the FPPS gene was determined to be 1437 base pairs with an open reading frame of 1026 base pairs, also encoding 342 amino acids. researchgate.net The functional characterization of these cloned genes often involves heterologous expression in systems like E. coli or yeast, followed by enzyme assays to confirm the production of a functional FPPS protein capable of synthesizing FPP. researchgate.netnih.gov

OrganismGene DesignationORF Length (bp)Encoded Amino AcidsPredicted Molecular Weight (kDa)Reference
Poria cocosPc-fps108636141.2 mdpi.com
Ganoderma lucidumGlFPS108336041.27 tandfonline.com
Chamaemelum nobileCnFPPS102934239.38 notulaebotanicae.ro
Panax sokpayensisPsFPS1026342- researchgate.net
Tripterygium wilfordiiTwFPSs--- nih.gov
Mylabris cichoriiMcFPPS--- sci-hub.se

In many organisms, FPPS is encoded by a small gene family. researchgate.netsci-hub.se For example, in Arabidopsis thaliana, two FPS genes, FPS1 and FPS2, have been identified. researchgate.net These isoforms share a high degree of amino acid identity. researchgate.net The identification of multiple FPPS genes suggests the potential for differential regulation and specialized functions within the organism.

Analysis of the transcriptional activity of FPPS genes reveals that their expression can vary significantly across different tissues and developmental stages. notulaebotanicae.rosci-hub.se For instance, in Chamaemelum nobile, the CnFPPS gene is expressed in all tissues, but the highest levels are found in the roots. notulaebotanicae.ro In the insect Mylabris cichorii, the expression of the McFPPS gene changes throughout the adult life stages, with different patterns observed in males and females. sci-hub.se Such studies on transcriptional activity provide valuable insights into the regulatory mechanisms governing the biosynthesis of FPP and its downstream products in response to developmental cues and environmental stimuli.

Subcellular Localization of FPPS/FPS

Farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate synthase (FPS), is a key enzyme in the biosynthesis of isoprenoids, catalyzing the formation of farnesyl pyrophosphate (FPP). The subcellular localization of this enzyme varies across different organisms and even within different cell types of the same organism, reflecting the diverse metabolic fates of its product, FPP.

Historically, FPPS was considered a cytosolic protein. nih.gov However, extensive research has revealed a more complex distribution, with the enzyme being found in various organelles, including peroxisomes, mitochondria, and chloroplasts. nih.govresearchgate.netasm.orgnih.gov

In rat liver cells, it has been demonstrated that FPPS is largely localized in peroxisomes. nih.gov This finding, combined with the predominantly peroxisomal localization of mevalonate kinase, suggests that peroxisomes are a major site for the synthesis of FPP from mevalonate. nih.gov In contrast, studies on Leishmania major promastigotes have shown that FPPS is mainly a cytosolic enzyme. asm.org This cytosolic localization is consistent with the location of other enzymes that utilize FPP, such as prenyltransferases. asm.org

In the plant kingdom, the localization of FPPS also shows diversity. In rice mesophyll cells and wheat leaves, FPPS has been detected in chloroplasts. nih.gov Similarly, chloroplast localization has been observed in the dicot plant tobacco. nih.gov However, other studies on plants like Euphorbia hirta and Arabidopsis thaliana suggest that FPPS proteins are primarily located in the cytoplasm. mdpi.com Furthermore, predictions based on biophysical properties indicate that while most crustacean FPPS proteins are located in the mitochondria, some are found in the cytoplasm. researchgate.net

This varied subcellular distribution of FPPS underscores the enzyme's central role in providing the precursor for numerous biosynthetic pathways that are compartmentalized within the cell.

Table 1: Subcellular Localization of Farnesyl Pyrophosphate Synthase (FPPS) in Various Organisms

OrganismCell/Tissue TypePrimary Localization
RatLiverPeroxisomes nih.gov
Leishmania majorPromastigotesCytosol asm.org
Rice (Oryza sativa)Mesophyll cellsChloroplasts nih.gov
Wheat (Triticum aestivum)LeavesChloroplasts nih.gov
Tobacco (Nicotiana tabacum)LeavesChloroplasts nih.gov
Euphorbia hirtaGeneralCytoplasm mdpi.com
Arabidopsis thalianaGeneralCytoplasm mdpi.com
CrustaceansGeneralMitochondria, Cytoplasm researchgate.net

Alternative Biosynthetic Pathways and Kinase Activities

Beyond the canonical mevalonate pathway, farnesyl triphosphate can be synthesized through alternative or salvage pathways that involve the direct phosphorylation of farnesol (B120207). These pathways are crucial for recycling farnesol derived from the dephosphorylation of FPP or from dietary sources.

Farnesol Phosphorylation Mechanisms

The phosphorylation of farnesol to farnesyl monophosphate (FP) and subsequently to farnesyl pyrophosphate (FPP) is carried out by specific kinases. In rat liver microsomes, two distinct enzymatic activities have been identified for these consecutive phosphorylation steps. nih.gov

The first step, the conversion of farnesol to FP, is catalyzed by a farnesol kinase. nih.gov This enzyme, located on the inner, luminal surface of rough and smooth I microsomes, utilizes ATP for the phosphorylation. nih.gov The second phosphorylation, from FP to FPP, is catalyzed by a farnesyl phosphate (B84403) kinase. nih.gov This enzyme is likely situated on the outer, cytoplasmic surface of microsomal vesicles and exhibits a specific requirement for CTP as the phosphate donor. nih.gov

In plants, such as tobacco, kinase activities that convert farnesol to FP and then to FPP have also been demonstrated in microsomal fractions. nih.govpnas.org In some plant systems, CTP is the preferred phosphoryl donor for both steps. nih.govpnas.org However, in Arabidopsis thaliana, the characterized farnesol kinase (FOLK) can use all NTPs, with a preference for CTP, while the tobacco farnesol kinase does not utilize ATP. mdpi.com

CTP-Mediated Successive Monophosphorylation Reactions

A key mechanism in the alternative biosynthesis of FPP involves two successive monophosphorylation reactions mediated by Cytidine triphosphate (CTP). This process has been particularly well-documented in plant cells. nih.govpnas.orgnih.gov

In vitro studies using microsomal fractions from Nicotiana tabacum have shown that exogenous farnesol is converted to both farnesyl monophosphate (FP) and farnesyl pyrophosphate (FPP) in the presence of CTP. nih.govpnas.orgnih.gov The kinetic data from these experiments suggest a precursor-product relationship, where FP is first synthesized and then further phosphorylated to FPP. nih.govpnas.orgnih.gov

The mechanism involves two distinct CTP-mediated kinases. The first kinase phosphorylates farnesol to FP, and the second kinase phosphorylates FP to FPP. nih.govpnas.orgpnas.org Evidence for this two-step process comes from experiments where the formation of [3H]CTP was observed when microsomes were incubated with [3H]CDP and FPP, but not with FP, indicating that the phosphomonoester bond formation in FP is not freely reversible. nih.govpnas.orgpnas.org These CTP-mediated kinases provide a "salvage pathway" to recycle farnesol back into the FPP pool for use in the biosynthesis of various isoprenoids. nih.govpnas.org Similar CTP-dependent phosphorylation of isoprenols has been observed in other organisms as well. mdpi.com

Metabolic and Signaling Roles of Farnesyl Triphosphate 3

Precursor in Sesquiterpenoid Biosynthesis

Farnesyl pyrophosphate is the direct precursor to all sesquiterpenes and sesquiterpenoids, a diverse class of natural products comprising thousands of compounds. wikipedia.orgresearchgate.net The biosynthesis of these molecules begins with the ionization of FPP, which involves the removal of the diphosphate (B83284) group to form a farnesyl cation. researchgate.net This reactive intermediate can then undergo a series of cyclizations and rearrangements, catalyzed by a variety of terpene synthase enzymes, to generate the vast array of sesquiterpene carbon skeletons. researchgate.netnih.gov

In some organisms, such as the wild tomato Solanum habrochaites, a novel pathway for sesquiterpene biosynthesis has been identified that utilizes Z,Z-farnesyl pyrophosphate (Z,Z-FPP) instead of the more common E,E-FPP. nih.gov This discovery highlights the metabolic plasticity and diverse strategies employed in nature for the production of these compounds. The enzyme responsible, Z,Z-FPP synthase, directs the synthesis of specific "class II" sesquiterpenes. nih.gov This finding was significant because, prior to this, it was believed that sesquiterpene biosynthesis proceeded exclusively from the E,E-isomer of FPP. nih.gov

The regulation of sesquiterpene biosynthesis is complex and can be influenced by various factors, including developmental stage and environmental stimuli. For instance, in plant cells, the production of sesquiterpene phytoalexins, which are antimicrobial compounds, can be induced in response to pathogen attack. nih.gov This response involves redirecting FPP from sterol synthesis towards sesquiterpene production. nih.gov

Role in Sterol and Carotenoid Synthesis

Farnesyl pyrophosphate is a key substrate for the biosynthesis of both sterols and carotenoids. wikipedia.org These pathways are essential for various cellular functions, including membrane structure, hormone production, and photoprotection.

The first committed step in sterol biosynthesis is the head-to-head condensation of two molecules of FPP to form squalene (B77637). wikipedia.orgmdpi.com This reaction is catalyzed by the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase. wikipedia.org The reaction proceeds in two distinct steps. First, two molecules of FPP are condensed to form an intermediate called presqualene pyrophosphate (PSPP). ebi.ac.uknih.gov This is followed by a reductive rearrangement of PSPP, requiring NADPH, to yield squalene. ebi.ac.uknih.gov

Squalene synthase is a membrane-associated enzyme located in the endoplasmic reticulum. wikipedia.org The catalytic mechanism involves the binding of two FPP molecules to the enzyme, followed by the elimination of pyrophosphate to generate a carbocation intermediate. ebi.ac.uk This intermediate then attacks the second FPP molecule, leading to the formation of PSPP. ebi.ac.uk The subsequent rearrangement and reduction of PSPP to squalene is a complex process that ensures the correct stereochemistry of the final product. ebi.ac.uk In the absence of the reducing agent NADPH, PSPP can accumulate. ebi.ac.uknih.gov

The activity of squalene synthase is a critical point for regulating the metabolic flux of FPP towards either sterol or non-sterol products. wikipedia.org When cellular sterol levels are high, the activity of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate (B85504) pathway, is significantly inhibited. wikipedia.org However, a low level of HMG-CoA reductase activity is maintained to ensure a continuous supply of FPP for the synthesis of essential non-sterol isoprenoids. wikipedia.org

To prevent this residual FPP from being channeled into sterol synthesis when sterols are abundant, the activity of squalene synthase is downregulated. wikipedia.org This regulation occurs primarily at the transcriptional level, mediated by sterol regulatory element-binding proteins (SREBPs). wikipedia.org When sterol levels are low, SREBPs are activated and induce the transcription of the SQS gene, leading to increased squalene and subsequent cholesterol synthesis. wikipedia.org Conversely, high sterol levels suppress SREBP activation, thereby reducing SQS gene transcription. wikipedia.org This mechanism ensures that FPP is preferentially used for the synthesis of non-sterol compounds when sterol requirements are met. wikipedia.org Some studies have also pointed to farnesol (B120207), the dephosphorylated form of FPP, as a regulator of HMG-CoA reductase. frontierspartnerships.org

Contributions to Other Essential Isoprenoid Derivatives

Beyond its role in sesquiterpenoid, sterol, and carotenoid synthesis, farnesyl pyrophosphate is a precursor to several other vital isoprenoid derivatives. wikipedia.orgresearchgate.net These molecules are involved in fundamental cellular processes such as electron transport and protein glycosylation.

Farnesyl pyrophosphate is a precursor for the synthesis of the isoprenoid side chain of ubiquinone, also known as coenzyme Q (CoQ). wikipedia.orgresearchgate.netmdpi.com Coenzyme Q is an essential component of the mitochondrial electron transport chain, where it functions as a mobile electron carrier. researchgate.netresearchgate.net The biosynthesis of CoQ involves the attachment of a polyisoprenoid tail, derived from FPP, to a benzoquinone ring. mdpi.comnih.gov The length of this tail varies between species. nih.gov

The synthesis of the polyisoprenoid tail begins with FPP and involves the sequential addition of isopentenyl pyrophosphate (IPP) units. nih.gov This process is catalyzed by polyprenyl diphosphate synthase. nih.gov The resulting polyisoprenyl pyrophosphate is then attached to the benzoquinone precursor to form CoQ. mdpi.com

Farnesyl pyrophosphate also serves as a primer for the synthesis of dolichols. wikipedia.orgnih.gov Dolichols are long-chain polyisoprenoid alcohols that play a crucial role in the N-linked glycosylation of proteins in the endoplasmic reticulum. nih.govpnas.org The synthesis of dolichols begins with the elongation of FPP by the addition of multiple IPP units, a reaction catalyzed by cis-prenyltransferase. mdpi.com

The regulation of dolichol biosynthesis is linked to the availability of FPP. Studies in yeast have shown that overexpression of FPP synthase can impact dolichol production. nih.gov This indicates that the flux of FPP is carefully controlled to meet the cellular demands for both sterols and dolichols. nih.gov

Heme A Isoprenoid Moiety Synthesis

Farnesyl triphosphate, more commonly known as farnesyl pyrophosphate (FPP), serves as a critical precursor in the biosynthesis of Heme A. nih.gov FPP is a 15-carbon isoprenoid intermediate in the mevalonate (MVA) pathway. chemsrc.com It stands at a significant metabolic branch point, directing carbon flow towards the synthesis of various essential molecules, including sterols, dolichols, ubiquinone, and other heme types. nih.govmdpi.com

The synthesis of Heme A from the precursor Heme B is a multi-step process. mdpi.com The initial step involves the conversion of Heme B to Heme O, a reaction catalyzed by the enzyme Heme O Synthase (Cox10). mdpi.com This conversion is characterized by the farnesylation of a vinyl group on the porphyrin ring, for which FPP provides the essential isoprenoid moiety. mdpi.com Subsequently, Heme O is converted to Heme A by Heme A Synthase (Cox15), which oxidizes a methyl group to a formyl group. mdpi.com Heme A is an indispensable cofactor for cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, where it plays a vital role in cellular respiration. mdpi.com The synthesis of Heme A is thus directly dependent on the availability of FPP from the MVA pathway. nih.gov

Role as a Danger Signal in Cellular Processes

Recent research has identified farnesyl pyrophosphate (FPP) as a novel endogenous danger signal. nih.govrepec.org In the context of cellular injury or infection, lytic cell death leads to the release of intracellular molecules known as danger-associated molecular patterns (DAMPs), which can trigger further cell death and inflammation. nih.govplos.org FPP, a metabolic intermediate of the highly conserved mevalonate (MVA) pathway, has been discovered to function as one such danger signal, capable of inducing acute cell death. nih.govnih.govplos.org

This role becomes particularly relevant under pathological conditions like ischemic stroke, where FPP can accumulate in the brain and contribute to neuronal loss. repec.orgnih.govneurosciencenews.com The molecular structure of FPP is integral to its function as a danger signal; it possesses both a lipophilic 15-carbon isoprenyl chain and a heavily charged, lipophobic pyrophosphate head group. nih.govnih.govplos.org This unique amphipathic structure is thought to enable its interaction with specific cellular targets to initiate a death-signaling cascade. neurosciencenews.com

Farnesyl pyrophosphate triggers a specific form of acute cell death, which manifests as cell swelling and a loss of plasma membrane integrity, consistent with necrotic cell death. nih.govrepec.orgplos.org A crucial aspect of this process is that it occurs independently of FPP's downstream metabolic functions. nih.govnih.govplos.orgdntb.gov.ua The application of inhibitors for enzymes downstream of FPP in the MVA pathway, such as farnesyl transferase or squalene synthase, does not prevent this cytotoxic effect. nih.govresearchgate.net

The mechanism of FPP-induced cell death is critically dependent on the influx of extracellular calcium. nih.govrepec.orgnih.gov Studies have shown that depleting calcium from the extracellular environment can prevent the lethal effects of FPP. neurosciencenews.com The cytotoxic effect is highly specific to the structure of FPP, requiring both the long, unsaturated hydrocarbon tail and the pyrophosphate head group to initiate the cell death process. nih.gov This suggests a specific molecular recognition event rather than a general detergent-like effect. The process is distinct from other regulated cell death pathways like apoptosis. nih.gov

A key molecular player in mediating the lethal effects of FPP is the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel. nih.govrepec.orgnih.govneurosciencenews.com Research has established that FPP is a novel agonist of the TRPM2 channel. chemsrc.comnih.govmedchemexpress.commedchemexpress.com Upon binding, FPP activates the TRPM2 channel, causing it to open and permit an influx of ions, most notably Ca2+. chemsrc.comnih.govmedchemexpress.com

Electrophysiological recordings have directly demonstrated that FPP application evokes the opening of the TRPM2 channel. nih.govplos.org This FPP-induced activation of TRPM2 and the subsequent calcium influx are essential steps in the cell death pathway. nih.gov The FPP-TRPM2 signaling axis has been implicated as a significant factor in the pathology of ischemic brain injury. nih.govrepec.orgnih.govplos.org In mouse models of stroke, FPP levels rise in the brain, and the resulting activation of TRPM2 contributes to the observed tissue damage. nih.govneurosciencenews.com This activation mechanism by FPP appears to be distinct from the channel's activation by reactive oxygen species (ROS) and adenosine (B11128) diphosphate ribose (ADPR). nih.gov

Enzymatic Interactions and Post Translational Modifications Involving Farnesyl Triphosphate 3

Protein Prenylation: Farnesylation

Farnesylation is a crucial post-translational modification that involves the attachment of a 15-carbon isoprenoid lipid, the farnesyl group, to a cysteine residue within a specific C-terminal motif of a target protein. creative-proteomics.com This process is a type of prenylation and is catalyzed by the enzyme farnesyltransferase (FTase). creative-proteomics.com The addition of the hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes, a critical step for their proper subcellular localization and function, particularly for proteins involved in signal transduction. creative-proteomics.comwikipedia.org

Farnesyltransferase (FTase) Enzymology

Farnesyltransferase is a heterodimeric enzyme, composed of an α-subunit and a β-subunit, that catalyzes the transfer of a farnesyl group from farnesyl diphosphate (B83284) (FPP) to the target protein. creative-proteomics.com The active site of the enzyme is located within the β-subunit. nih.gov

The catalytic mechanism of FTase involves an ordered binding sequence. researchgate.net First, farnesyl diphosphate (FPP) binds to the enzyme, forming a binary complex. researchgate.netnih.gov This is followed by the binding of the protein substrate, which contains the recognition motif, to form a ternary complex. researchgate.netnih.gov

The core of the catalytic reaction is a nucleophilic attack of the SN2 type. The sulfur atom of the cysteine residue in the protein substrate attacks the C1 atom of the farnesyl group of FPP. wikipedia.org This reaction is coordinated by the enzyme and its cofactors, leading to the displacement of the diphosphate group and the formation of a stable thioether linkage between the farnesyl group and the cysteine. wikipedia.org The farnesylated protein product initially remains bound to the enzyme until it is displaced by new substrate molecules. wikipedia.orgnih.gov

The active site of FTase is a hydrophobic pocket that accommodates the farnesyl diphosphate. wikipedia.orgacs.org The binding of the peptide substrate is stabilized by interactions within this pocket, including a salt bridge formed between the negatively charged C-terminus of the peptide and a positively charged arginine residue in the β-subunit. acs.org

Table 1: Key Steps in the Farnesyltransferase Catalytic Cycle

StepDescription
1. FPP Binding Farnesyl diphosphate (FPP) binds to the apoenzyme, forming the FTase-FPP binary complex. researchgate.net
2. Peptide Binding The protein or peptide substrate containing the CAAX motif binds to the binary complex, forming the FTase-FPP-Peptide ternary complex. researchgate.netnih.gov
3. Catalysis An SN2 type nucleophilic attack occurs where the cysteine thiol of the substrate attacks the C1 of FPP, displacing the diphosphate group. wikipedia.org
4. Product Formation A stable thioether bond is formed between the farnesyl group and the cysteine residue of the substrate. The farnesylated product remains bound to the enzyme. wikipedia.orgresearchgate.net
5. Product Release The farnesylated product is released upon the binding of a new substrate molecule, particularly FPP. researchgate.netnih.gov

The catalytic activity of farnesyltransferase is dependent on the presence of divalent metal cations, specifically zinc (Zn²⁺) and magnesium (Mg²⁺). nih.gov

Zinc (Zn²⁺): A zinc ion is coordinated by amino acid residues within the β-subunit of the enzyme, near the active site. wikipedia.orgnih.gov This zinc ion plays a crucial catalytic role by coordinating with the sulfur atom of the cysteine residue in the substrate protein. nih.govnih.gov This interaction activates the cysteine thiol, making it a more potent nucleophile for the attack on the farnesyl diphosphate. nih.govnih.gov

Magnesium (Mg²⁺): Magnesium ions are also required for efficient product formation. nih.gov Mg²⁺ is believed to coordinate with the pyrophosphate leaving group of farnesyl diphosphate. nih.gov This coordination enhances the electrophilic character of the C1 carbon of the farnesyl group, making it more susceptible to nucleophilic attack by the cysteine thiolate. nih.gov

Table 2: Roles of Metal Cofactors in Farnesyltransferase Activity

CofactorRole
Zn²⁺ Coordinated by the enzyme's β-subunit. wikipedia.orgnih.gov Activates the cysteine thiol of the substrate protein for nucleophilic attack. nih.govnih.gov
Mg²⁺ Coordinates with the pyrophosphate moiety of FPP. nih.gov Enhances the electrophilicity of the farnesyl group's C1 carbon. nih.gov

Farnesyltransferase recognizes and binds to a specific four-amino acid sequence at the C-terminus of its target proteins, known as the CAAX motif. wikipedia.orgnih.gov

The components of the CAAX motif are:

C: A cysteine residue, which is the site of farnesylation. creative-proteomics.com

a: Typically represents an aliphatic amino acid. creative-proteomics.compnas.org

a: Also typically an aliphatic amino acid. creative-proteomics.compnas.org

X: The C-terminal amino acid, which plays a key role in determining the specificity of the prenyltransferase. For farnesyltransferase, the 'X' residue is typically methionine, serine, glutamine, or alanine. nih.gov

The enzyme has four binding pockets that accommodate the last four amino acids of the protein substrate. wikipedia.org The specificity for the 'X' residue is a primary determinant for whether a protein is a substrate for farnesyltransferase or another prenyltransferase, such as geranylgeranyltransferase I. wikipedia.org

Functional Implications of Protein Farnesylation

The addition of the farnesyl group to a protein has significant consequences for its biological function, primarily by influencing its subcellular localization and interactions with other molecules. nih.gov

The 15-carbon farnesyl group is a hydrophobic lipid moiety. creative-proteomics.com The covalent attachment of this group to a protein increases its hydrophobicity, thereby promoting its association with cellular membranes. creative-proteomics.comwikipedia.org This membrane anchoring is essential for the function of many farnesylated proteins, particularly those involved in signal transduction pathways, such as the Ras superfamily of small GTP-binding proteins. wikipedia.orgaacrjournals.org

The initial farnesylation event often targets the protein to the endoplasmic reticulum. aacrjournals.orgnih.gov Following farnesylation, further processing of the C-terminus, including proteolytic cleavage of the "-AAX" tripeptide and carboxyl methylation of the newly exposed farnesylated cysteine, can occur. nih.govacs.org These subsequent modifications, along with other signals within the protein, can direct the farnesylated protein to its final destination, such as the plasma membrane. creative-proteomics.comacs.org

Protein-Protein Interactions

The attachment of the farnesyl group to proteins can significantly influence their interactions with other proteins. By promoting membrane association, farnesylation brings proteins into close proximity with their binding partners and effector molecules at specific subcellular locations, such as the plasma membrane or the endoplasmic reticulum. creative-proteomics.com

For instance, the farnesylation of Ras proteins is crucial for their interaction with downstream effectors like phosphoinositide 3-kinase (PI3K) gamma. nih.gov Studies have shown that post-translational processing, including farnesylation, markedly increases the binding of Ras to the p110γ subunit of PI3K. nih.gov This interaction is GTP-independent and leads to a reduced dissociation rate of the farnesylated RasGTP complex, effectively shielding it from the action of GTPase-activating proteins (GAPs). nih.gov

In the case of the small GTPase Rheb, farnesylation is essential for its interaction with the mTORC1 signaling complex. biorxiv.orgbiologists.com The weak membrane interactions conferred by farnesylation are critical for Rheb's ability to activate mTORC1. nih.govf1000research.com Furthermore, farnesylation of Rheb supports its interaction with the delta subunit of phosphodiesterase 6 (PDEδ), which can influence its subcellular targeting. nih.govf1000research.com

The chaperone protein SmgGDS-607 demonstrates a dual role in regulating the farnesylation of small GTPases, either by inhibiting it through sequestration of the protein or by enhancing it by promoting product release from farnesyltransferase. nih.govresearchgate.net This highlights the intricate regulation of farnesylation and its impact on subsequent protein-protein interactions.

The farnesylated C-terminal domain of the G protein gamma subunit (Gγ) is a specific determinant of the interaction between the G protein heterotrimer and its receptor. nih.gov Both the farnesyl moiety and the specific amino acid sequence of the Gγ tail are critical for this interaction. nih.gov

Table 1: Examples of Protein-Protein Interactions Influenced by Farnesylation

Farnesylated ProteinInteracting Protein/ComplexFunctional Consequence of Interaction
RasPhosphoinositide 3-kinase (PI3K) gammaIncreased binding affinity and shielding from GAPs. nih.gov
RhebmTORC1Activation of mTORC1 signaling. biorxiv.orgbiologists.com
RhebPhosphodiesterase 6 (PDEδ)Regulation of subcellular targeting. nih.govf1000research.com
G protein gamma subunitG protein-coupled receptor (GPCR)Specific determinant of receptor-G protein coupling. nih.gov
Regulation of Cellular Signaling Pathways

Farnesylation is a key regulatory mechanism in numerous cellular signaling pathways that control cell growth, differentiation, proliferation, and survival. By targeting proteins to specific membrane compartments, farnesylation ensures the proper assembly and activation of signaling complexes.

The Ras/MAPK pathway is a classic example of a signaling cascade that is critically dependent on farnesylation. Ras proteins, which are central to this pathway, must be farnesylated to anchor to the plasma membrane, where they can be activated by upstream signals and subsequently activate downstream effectors like Raf kinase. nih.govresearchgate.net Inhibition of Ras farnesylation prevents its membrane localization and blocks its signaling activity, which is a key reason why farnesyltransferase inhibitors have been explored as anti-cancer agents. nih.govstcloudstate.edu Overexpression of farnesyl pyrophosphate synthase (FPPS), the enzyme that produces the farnesyl donor molecule, can lead to increased farnesylation of Ras and prolonged activation of the Ras/ERK cascade. nih.gov

The Rho GTPase signaling pathway , which is involved in regulating the actin cytoskeleton, cell motility, and cell cycle progression, is also regulated by farnesylation. nih.gov RhoB is a farnesylated small GTPase that, when localized to endosomes, can recruit and activate the serine/threonine kinase PRK1, leading to prolonged signaling from the epidermal growth factor receptor (EGFR). frontiersin.org In fission yeast, the farnesylation of Rho2 by the farnesyltransferase Cpp1 is essential for its function upstream of the Pmk1 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in maintaining cell wall integrity. molbiolcell.orgnih.gov

The PI3K/AKT/mTOR signaling pathway is another crucial cascade influenced by farnesylation. As mentioned earlier, the farnesylation of Rheb is a prerequisite for the activation of mTORC1, a central regulator of cell growth and metabolism. f1000research.com

Table 2: Cellular Signaling Pathways Regulated by Farnesylation

Signaling PathwayKey Farnesylated Protein(s)Role of Farnesylation
Ras/MAPKRasMembrane anchoring and activation of downstream effectors. nih.govresearchgate.netresearchgate.net
Rho GTPaseRhoB, Rho2Subcellular localization and activation of downstream kinases. frontiersin.orgmolbiolcell.orgnih.gov
PI3K/AKT/mTORRhebActivation of the mTORC1 complex. f1000research.com

Major Farnesylated Protein Substrates

A diverse array of proteins undergoes farnesylation, and this modification is critical for their biological functions. These substrates are involved in a wide range of cellular processes, from signal transduction to nuclear structure and cell division.

Small GTPases (e.g., Ras Family)

The Ras superfamily of small GTPases represents one of the most well-studied groups of farnesylated proteins. creative-proteomics.com These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state, to regulate a multitude of cellular processes. acs.org Farnesylation of Ras proteins is the first and most critical step in a series of post-translational modifications that facilitate their attachment to the inner surface of the plasma membrane. nih.govresearchgate.net This membrane localization is essential for their function, as it allows them to interact with upstream activators and downstream effectors. researchgate.net

The farnesyl group itself can influence the interaction of Ras with the cell membrane. For K-Ras4B, the farnesyl group spontaneously inserts into disordered lipid microdomains of the plasma membrane. nih.gov The combination of the farnesyl anchor and a polybasic region in the hypervariable region of K-Ras4B is sufficient for its membrane targeting. researchgate.net

Inhibition of Ras farnesylation has been shown to increase the radiosensitivity of human tumor cell lines with activating ras mutations, highlighting the importance of this modification in cancer cell biology. aacrjournals.org While farnesyltransferase inhibitors were initially developed to target Ras, some Ras isoforms, like K-Ras and N-Ras, can undergo alternative prenylation by geranylgeranyltransferase-I when farnesylation is blocked. aacrjournals.org

Nuclear Lamins

Nuclear lamins are intermediate filament proteins that form the nuclear lamina, a meshwork underlying the inner nuclear membrane that provides structural support to the nucleus and is involved in chromatin organization, DNA replication, and gene regulation. frontiersin.org Three mammalian nuclear lamins, lamin B1, lamin B2, and the precursor to lamin A (prelamin A), are farnesylated at their C-terminal CAAX motifs. biologists.comsjsu.edu

Farnesylation is critical for the proper processing and localization of lamins to the nuclear envelope. nih.gov For prelamin A, farnesylation is a prerequisite for a series of proteolytic cleavage events that ultimately produce mature lamin A. frontiersin.org Defects in this processing, often due to mutations that result in the accumulation of a permanently farnesylated form of prelamin A called progerin, are the underlying cause of the premature aging syndrome Hutchinson-Gilford progeria syndrome (HGPS). nih.govaging-us.com The permanent farnesylation of lamin A mutants impairs its normal phosphorylation at serine 22 during interphase, which may contribute to the disease phenotype. aging-us.com

Unlike lamin A, lamins B1 and B2 remain permanently farnesylated. frontiersin.org This permanent lipid modification is thought to be important for their stable association with the nuclear membrane.

Centromere-Associated Proteins

Centromere-associated proteins CENP-E and CENP-F are large coiled-coil proteins that play crucial roles in mitosis. They are components of the kinetochore, the proteinaceous structure that assembles on centromeric DNA and mediates chromosome attachment to the spindle microtubules. Both CENP-E and CENP-F possess a C-terminal CAAX box and are farnesylated. nih.govnih.gov

The farnesylation of CENP-E and CENP-F is important for their proper function during cell division. Inhibition of their farnesylation alters the association of CENP-E with microtubules and can lead to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov The farnesylation of CENP-F is required for its localization to the nuclear envelope at the G2/M transition and to the kinetochores in prometaphase. biologists.combiologists.com Furthermore, farnesyltransferase activity is necessary for the timely degradation of CENP-F after mitosis. biologists.combiologists.comresearchgate.net

Interestingly, farnesylation does not appear to be strictly required for the kinetochore recruitment of CENP-E and CENP-F, as mutants lacking the farnesylation site can still localize to kinetochores, albeit less robustly in the case of CENP-F. nih.gov This suggests that farnesylation may play a more nuanced role in fine-tuning their function and turnover rather than being an absolute requirement for their initial localization.

Heterotrimeric G-Proteins (Gα and Gγ Subunits)

Heterotrimeric G proteins, composed of α, β, and γ subunits, are key transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effectors. While the Gα subunit binds and hydrolyzes GTP, the Gγ subunit is typically post-translationally modified by prenylation. Most Gγ subunits are geranylgeranylated, but a subset is farnesylated. nih.gov

The farnesylation of the Gγ subunit is critical for the proper function of the G protein heterotrimer. This lipid modification facilitates the anchoring of the Gβγ dimer to the cell membrane, which is a prerequisite for its interaction with both the Gα subunit and GPCRs. frontiersin.org The farnesylated C-terminal domain of the Gγ subunit is a key determinant of the specificity of receptor-G protein coupling. nih.gov

In rod photoreceptors, the farnesylation of the transducin Gγ subunit (Gγ₁) is essential for its targeting to the cilia (rod outer segments), where phototransduction occurs. frontiersin.org Non-farnesylated Gβγ complexes are excluded from the cilia and are unable to mediate phototransduction. frontiersin.org The specific amino acid sequence of the Gγ subunit, in conjunction with its farnesylation, contributes to the unique physiological properties of rod photoreceptors. plos.org

While most Gα subunits are not farnesylated, they often undergo other lipid modifications, such as myristoylation and palmitoylation, which also contribute to their membrane association and function.

Interplay with Geranylgeranyl Pyrophosphate (GGPP) in Prenylation

Farnesyl triphosphate(3-), in its deprotonated form as farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) are two key isoprenoid molecules involved in the post-translational modification process known as prenylation. This process involves the attachment of these lipid groups to cysteine residues within target proteins, a modification critical for their membrane association and function in various signaling pathways umich.edu. The selection of either the 15-carbon farnesyl group from FPP or the 20-carbon geranylgeranyl group from GGPP is a highly regulated process governed by the specificity of the enzymes involved.

Farnesyltransferase (FTase) and Geranylgeranyltransferase Type I (GGTase-I) Specificity

The two primary enzymes responsible for prenylation are farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) umich.edu. Both enzymes recognize a specific amino acid sequence at the C-terminus of their target proteins, known as the CaaX box. In this motif, 'C' represents a cysteine residue that is prenylated, 'a' denotes an aliphatic amino acid, and 'X' is the C-terminal amino acid that plays a crucial role in determining which enzyme will act on the protein nih.govnih.govmdpi.com.

The specificity of FTase and GGTase-I is largely determined by the identity of the 'X' amino acid in the CaaX motif nih.gov.

FTase typically recognizes proteins where the 'X' is methionine, serine, glutamine, or alanine nih.govnih.gov.

GGTase-I preferentially binds to proteins with leucine or phenylalanine at the 'X' position nih.govnih.gov.

While both enzymes share a common α-subunit, their distinct β-subunits are responsible for this substrate specificity pnas.org. Structural studies have revealed that the specificity for the isoprenoid substrate (FPP vs. GGPP) is dictated by a single amino acid residue within the β-subunit. In FTase, a tryptophan residue fills the space that would be occupied by the fourth isoprene (B109036) unit of GGPP, thus sterically hindering its binding and favoring the smaller FPP nih.gov. Conversely, GGTase-I has a smaller amino acid (threonine) at the equivalent position, creating a deeper pocket that accommodates the larger GGPP molecule nih.gov. A single point mutation can be sufficient to convert FTase into an enzyme that preferentially uses GGPP nih.gov.

However, this specificity is not absolute. Under certain conditions, some proteins can be substrates for both enzymes nih.gov. The recognition of peptide substrates is a complex process that can also be influenced by the interactions of the peptide with the isoprenoid diphosphate co-substrate nih.gov.

Enzyme Specificity in Prenylation
EnzymeIsoprenoid SubstrateTypical CaaX 'X' ResidueKey Structural Determinant
Farnesyltransferase (FTase)Farnesyl Pyrophosphate (FPP)Methionine, Serine, Glutamine, AlanineTryptophan residue in β-subunit
Geranylgeranyltransferase Type I (GGTase-I)Geranylgeranyl Pyrophosphate (GGPP)Leucine, PhenylalanineThreonine residue in β-subunit

Alternative Prenylation Pathways

While FTase and GGTase-I exhibit strong preferences for their respective substrates, there is evidence of "alternative prenylation" or "cross-prenylation," particularly when one of the enzymes is inhibited. For instance, when FTase is blocked by inhibitors, some of its protein substrates, like K-Ras, can be prenylated by GGTase-I using GGPP instead of FPP researchgate.net. This plasticity in substrate recognition provides a bypass mechanism that can maintain the function of critical proteins even when their primary modification pathway is compromised. This phenomenon highlights the intricate interplay and partial redundancy between the two major prenylation pathways.

Other Enzyme Interactions

Beyond the canonical prenylation enzymes, farnesyl pyrophosphate interacts with a variety of other enzymes, leading to a diverse array of essential biomolecules.

Farnesyl Pyrophosphate C-Methyltransferase (FPPMT) Catalysis

Farnesyl Pyrophosphate C-Methyltransferase (FPPMT) represents a class of enzymes that utilize FPP in a manner distinct from the prenyltransferases. FPPMT catalyzes the coupling of C-methylation with a cyclization cascade of FPP researchgate.net. In a reaction mechanism elucidated in Serratia plymuthica, the enzyme transfers a methyl group from S-adenosyl methionine (SAM) to FPP, which is then followed by a cyclization reaction to form a cyclic prenyl pyrophosphate intermediate, pre-sodorifen pyrophosphate (PSPP) researchgate.net. This process represents an alternative route in terpene biosynthesis, expanding the structural diversity of terpenoid compounds researchgate.net. The active site of FPPMT contains a hydrophobic binding pocket and specific amino acid residues that coordinate a magnesium ion, which interacts with the diphosphate group of FPP to facilitate the reaction researchgate.net.

Isoprenyl Diphosphate Synthase Superfamily

Farnesyl pyrophosphate itself is a product of an enzyme belonging to the Isoprenyl Diphosphate Synthase (IDS) superfamily. Specifically, Farnesyl Diphosphate Synthase (FPPS), also known as farnesyl pyrophosphate synthetase, catalyzes the synthesis of FPP nih.govfrontierspartnerships.org. This enzyme sequentially condenses two molecules of isopentenyl pyrophosphate (IPP) with one molecule of dimethylallyl pyrophosphate (DMAPP) to form the 15-carbon FPP frontierspartnerships.orgresearchgate.net. FPPS is a critical enzyme located at a key branch point in the isoprenoid biosynthesis pathway, providing the precursor for the synthesis of sterols, dolichols, carotenoids, and ubiquinones (B1209410), in addition to being the substrate for protein farnesylation nih.govfrontierspartnerships.org. The activity of FPPS is dependent on the presence of Mg2+ ions, which are coordinated by aspartate-rich motifs within the enzyme's active site researchgate.net. The regulation of product specificity within the IDS superfamily is determined by specific amino acid residues near the first aspartate-rich motif frontierspartnerships.org.

Other Enzymes Interacting with Farnesyl Pyrophosphate (FPP)
EnzymeFunctionProduct(s)Cofactor(s)/Substrate(s)
Farnesyl Pyrophosphate C-Methyltransferase (FPPMT)C-methylation and cyclization of FPPPre-sodorifen pyrophosphate (PSPP)S-adenosyl methionine (SAM)
Farnesyl Diphosphate Synthase (FPPS)Synthesis of FPPFarnesyl Pyrophosphate (FPP)Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP), Mg2+

Regulatory Mechanisms Governing Farnesyl Triphosphate 3 Metabolism and Function

Transcriptional Regulation of Biosynthetic Enzymes

The primary enzyme responsible for FPP synthesis is Farnesyl pyrophosphate synthase (FPPS), also known as Farnesyl diphosphate (B83284) synthase (FPS). The expression of the gene encoding this enzyme is tightly regulated to control the flux of metabolites through the mevalonate (B85504) pathway.

The expression of FPPS/FPS genes is not uniform; it varies significantly depending on the organism, tissue type, and developmental stage. academicjournals.org In many plants, FPPS is encoded by a small family of genes, each exhibiting distinct expression patterns. academicjournals.org For instance, Arabidopsis thaliana has two differentially expressed FPS genes; fps1 mRNA is found in most tissues, with high concentrations in roots and flowers, while fps2 mRNA expression is largely restricted to the early stages of flower bud development. academicjournals.org This differential expression suggests that fps1 is likely involved in producing essential terpenes for general cell function, whereas fps2 may be specialized for producing specific terpenes. academicjournals.org

In the plant Euphorbia hirta, eight FPS genes have been identified (EhFPS1–EhFPS8). mdpi.comnih.gov Transcriptomic analysis revealed tissue-specific expression patterns, with EhFPS1, EhFPS2, EhFPS3, and EhFPS5 being highly expressed in roots, stems, leaves, and flowers. nih.gov Notably, EhFPS1, EhFPS2, EhFPS3, and EhFPS7 show elevated expression in the plant's latex, indicating a crucial role in terpenoid biosynthesis in that specific tissue. mdpi.comnih.gov Similarly, in the fruit of Litsea cubeba, FPPS genes are differentially expressed during development. mdpi.com

Table 1: Gene Expression Profiles of FPPS/FPS in Various Organisms

Organism Gene(s) Expression Pattern Key Findings Source(s)
Arabidopsis thaliana fps1, fps2 fps1: Widely expressed, high in roots/inflorescences. fps2: Specific to early bud development. Suggests distinct roles in essential and specialized terpene synthesis. academicjournals.org
Euphorbia hirta EhFPS1-8 Tissue-specific; high levels of EhFPS1, EhFPS2, EhFPS7 in latex. Implies a critical role in latex-specific terpenoid production. mdpi.comnih.govnih.gov
Myzus persicae (Aphid) FPPS1, FPPS2 Highest expression in the cornicle area; levels increase from embryo to adult. FPPS1 expression correlates with alarm pheromone synthesis. nih.govcambridge.org
Dryopteris fragrans (Fern) DfFPS1, DfFPS2 Highly expressed in gametophyte and mature sporophyte leaves. DfFPS1 promoter showed significantly higher transcriptional activity. frontiersin.org
Pogostemon cablin PcFPPS Highly expressed in flowers compared to other tissues. Linked to the synthesis of patchouli alcohol, a sesquiterpenoid. frontiersin.org

The transcription of FPPS genes is responsive to a variety of internal hormonal signals and external environmental cues, allowing organisms to modulate FPP production in response to changing conditions. nih.gov

In plants, hormones are key regulators. nih.gov The expression of EhFPS genes in Euphorbia hirta is influenced by jasmonic acid and salicylic (B10762653) acid. mdpi.comnih.gov Similarly, in the fern Dryopteris fragrans, both DfFPS genes were found to respond to methyl jasmonate (MeJA) treatment. frontiersin.org In the brain, the expression of the FPPS gene is directly regulated by Liver X receptors (LXRs), which are nuclear receptors involved in cholesterol and lipid metabolism. nih.gov An LXR agonist was shown to stimulate FPPS mRNA synthesis in brain cell lines, and a specific LXR response element was identified in the FPPS promoter. nih.gov

Environmental factors also exert significant control. scitechnol.com The promoter regions of EhFPS genes in E. hirta contain numerous cis-acting elements related to light and stress responses. mdpi.com Abiotic stresses can induce the expression of FPPS genes. frontiersin.org In D. fragrans, DfFPS1 expression was induced by high temperature and drought stress, while its response to salt and low-temperature stress was negligible. frontiersin.org This suggests a role for FPP-derived secondary metabolites in mitigating specific environmental challenges. frontiersin.org The artemisinin (B1665778) content in Artemisia annua, which is derived from FPP, is known to be affected by environmental factors like illumination, temperature, and salt stress. academicjournals.org

Table 2: Influence of Hormonal and Environmental Factors on FPS Gene Expression

Factor Organism / System Effect on FPS Gene Expression Mechanism / Details Source(s)
Hormones
Jasmonic Acid / MeJA Euphorbia hirta, Dryopteris fragrans Upregulation Acts as a signaling molecule inducing gene expression. mdpi.comnih.govfrontiersin.org
Salicylic Acid Euphorbia hirta Upregulation Influences expression, likely via promoter elements. mdpi.comnih.gov
Liver X Receptor (LXR) Agonists Human brain cells Upregulation LXRs directly bind to a response element in the FPPS promoter. nih.gov
Environmental Cues
High Temperature Dryopteris fragrans Upregulation DfFPS1 gene expression increases in response to heat stress. frontiersin.org
Drought Stress Dryopteris fragrans Upregulation DfFPS1 gene expression increases in response to drought. frontiersin.org
Light Euphorbia hirta Regulation Promoter regions contain numerous light-responsive cis-acting elements. mdpi.com

Allosteric Regulation of FPPS Activity

Beyond transcriptional control, the activity of the FPPS enzyme itself is subject to immediate regulation through allostery. nih.gov Allosteric regulation involves the binding of an effector molecule to a site on the enzyme that is distinct from the active site, causing a conformational change that modulates the enzyme's catalytic activity. oup.com

A key feature of FPPS regulation is product inhibition, where the accumulation of FPP, the enzyme's own product, leads to a decrease in its activity. nih.govnih.gov It has been demonstrated that FPP can bind to a newly identified allosteric pocket on the human FPPS (hFPPS) enzyme. nih.govmcgill.ca This binding is catalytically relevant, with a dissociation constant (Kd) of 5-6 μM. nih.govmcgill.ca When FPP binds to this allosteric site, it locks the enzyme in an inactive state, providing a rapid negative feedback mechanism. nih.govnih.govmcgill.ca This ensures that the intracellular levels of prenyl pyrophosphates are exquisitely controlled, adding another layer of regulation to the mevalonate pathway. nih.gov

The structural basis for the allosteric inhibition of hFPPS by FPP has been elucidated through X-ray crystallography. frontiersin.org The crystal structure of hFPPS in complex with FPP (PDB ID: 5JA0) reveals that FPP binds to a specific allosteric pocket near the enzyme's active site. frontiersin.orgrcsb.org This pocket is distinct from the substrate-binding sites (S1 for the allylic substrate and S2 for the homoallylic substrate, isopentenyl pyrophosphate). pnas.org

The binding of FPP to this allosteric site induces a conformational change in the enzyme. frontiersin.org This change effectively locks the enzyme in an open, inactive conformation, preventing the binding of substrates and subsequent catalysis. frontiersin.orgmun.ca This "action at a distance" is a hallmark of allosteric regulation, where binding at one site influences function at a spatially distinct second site. nih.gov The discovery of this allosteric site has not only illuminated a natural regulatory mechanism but has also opened the door for the development of novel non-bisphosphonate allosteric inhibitors of FPPS for therapeutic use. nih.govacs.org

Feedback Inhibition within the Mevalonate Pathway

The regulatory role of Farnesyl triphosphate extends beyond its direct inhibition of FPPS. As a key branch-point intermediate, FPP levels can influence the activity of other enzymes within the mevalonate pathway through feedback inhibition. researchgate.net This broader regulation helps to maintain metabolic homeostasis across the entire isoprenoid biosynthesis network.

One notable example is the inhibition of mevalonate kinase. nih.govresearchgate.net Mevalonate kinase is an upstream enzyme in the pathway that is subject to feedback inhibition by downstream isoprenoid pyrophosphates, including FPP and geranylgeranyl pyrophosphate (GGPP). google.comresearchgate.net The inhibition of mevalonate kinase by FPP provides an additional control point to throttle the production of isoprenoid precursors when downstream products accumulate. researchgate.net This multi-layered feedback system, where FPP inhibits both its own synthase (FPPS) and an upstream enzyme (mevalonate kinase), highlights the critical importance of preventing the uncontrolled synthesis of isoprenoids, which can be detrimental to cellular function. researchgate.net

Table of Compounds

Compound Name Abbreviation
(E)-β-farnesene EβF
Farnesyl diphosphate FDP
Farnesyl pyrophosphate FPP
Farnesyl pyrophosphate synthase FPPS
Geranylgeranyl pyrophosphate GGPP
Isopentenyl pyrophosphate IPP
Jasmonic acid JA
Liver X receptor LXR
Methyl jasmonate MeJA

Post-Translational Control of Farnesylated Proteins

After a protein is farnesylated at its C-terminal CaaX motif, it typically undergoes a series of maturation steps that are crucial for its proper biological activity and subcellular localization. These modifications ensure, for example, that signaling proteins like Ras are correctly anchored to the plasma membrane, a prerequisite for their function.

Sequential Proteolytic Cleavage and Carboxymethylation

The majority of farnesylated proteins undergo a two-step processing sequence at the endoplasmic reticulum. frontiersin.org First, the terminal three amino acids (the '-aaX' portion of the CaaX motif) are proteolytically cleaved. frontiersin.orgnih.gov This endoproteolysis is carried out by a specific protease, primarily Ras-converting enzyme 1 (RCE1). frontiersin.orgnih.gov For some substrates, like the yeast a-factor (B1252094) and prelamin A, the zinc metalloprotease ZMPSTE24 (also known as STE24) can perform this cleavage. biologists.comportlandpress.comoup.com

Following the removal of the tripeptide, a second modification occurs: the newly exposed farnesylated cysteine at the C-terminus is carboxylated in a methylation reaction. frontiersin.orgnih.gov This step is catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT). frontiersin.orgnih.gov These processing steps increase the hydrophobicity of the protein's C-terminus, which enhances its affinity for cellular membranes. molbiolcell.org The proper localization of Ras proteins to the plasma membrane is dependent on this post-prenylation processing. molbiolcell.org

A notable exception to this process is the maturation of lamin A. Its precursor, prelamin A, undergoes the standard farnesylation, proteolysis, and carboxymethylation. However, it then undergoes a second, unique cleavage by ZMPSTE24, which removes the final 15 amino acids, including the farnesylated cysteine, to produce the mature, non-farnesylated lamin A. biologists.comnih.govnih.gov Failure in this final cleavage step, often due to mutations in LMNA or ZMPSTE24, leads to the accumulation of a permanently farnesylated prelamin A, which is linked to severe premature aging disorders like Hutchinson-Gilford progeria syndrome (HGPS). nih.govpnas.org

EnzymeFunctionKey SubstratesCellular Location
Ras-converting enzyme 1 (RCE1)Cleaves the terminal '-aaX' tripeptide from farnesylated proteins. frontiersin.orgnih.govRas proteins, rod phosphodiesterase 6 (PDE6). nih.govpnas.orgEndoplasmic Reticulum / Inner Nuclear Membrane. nih.gov
Isoprenylcysteine carboxyl methyltransferase (ICMT)Carboxylates the newly exposed C-terminal farnesylated cysteine. frontiersin.orgnih.govRas proteins. nih.govEndoplasmic Reticulum / Inner Nuclear Membrane. nih.gov
Zinc metalloprotease 24 (ZMPSTE24/STE24)Can perform '-aaX' cleavage and also a second, unique cleavage to remove the farnesylated tail from prelamin A. biologists.comportlandpress.comPrelamin A, yeast a-factor. biologists.comportlandpress.comEndoplasmic Reticulum / Inner Nuclear Membrane. nih.gov

Interplay with Other Post-Translational Modifications (e.g., Phosphorylation)

The function of farnesylated proteins is further regulated by a complex interplay with other post-translational modifications (PTMs), most notably phosphorylation. This crosstalk can influence protein localization, stability, and interactions with other proteins.

A well-studied example is the K-Ras protein. Unlike other Ras isoforms, K-Ras is not palmitoylated but possesses a polybasic domain near its farnesylated C-terminus. pnas.org Phosphorylation of a serine residue (Ser181) within this domain by Protein Kinase C (PKC) acts as a farnesyl-electrostatic switch. pnas.orgfrontiersin.org This phosphorylation event neutralizes the positive charge of the polybasic region, causing K-Ras to translocate from the plasma membrane to intracellular compartments, including the mitochondria and endoplasmic reticulum. pnas.orgfrontiersin.org This relocalization can alter its signaling output, for instance by blocking the pro-survival functions of Bcl-xL at the endoplasmic reticulum, thereby promoting apoptosis. pnas.org

Another example of this interplay is seen in the Rnd3 protein, a member of the Rho family of GTPases. The binding of Rnd3 to 14-3-3 proteins, which inhibits Rnd3 function by sequestering it in the cytosol, is dependent on a "hybrid prenyl-phosphorylation motif". nih.govmerckmillipore.com Both farnesylation of Cys241 and phosphorylation of the adjacent Ser240 are required for high-affinity binding to 14-3-3. nih.govmerckmillipore.com Farnesylation enhances the interaction mediated by phosphorylation, demonstrating a cooperative effect between these two distinct PTMs. nih.govrsc.org

The maturation of lamin A also involves a critical link between farnesylation and phosphorylation. In Hutchinson-Gilford progeria syndrome (HGPS), the accumulation of a permanently farnesylated and mutated form of prelamin A, called progerin, is associated with defective phosphorylation at Serine 22. nih.govnih.gov Preventing the farnesylation of progerin, for example with farnesyltransferase inhibitors, can restore its phosphorylation at this site. nih.govresearchgate.net This suggests that the presence of the farnesyl group on the mutant protein interferes with the ability of kinases to access and modify the protein, contributing to the disease phenotype. nih.govnih.gov

ProteinFarnesylation SitePhosphorylation Site(s)Functional Consequence of Interplay
K-RasCaaX BoxSerine 181. pnas.orgPhosphorylation acts as an "electrostatic switch," causing translocation from the plasma membrane to internal membranes, altering signaling. pnas.orgfrontiersin.org
Rnd3Cysteine 241. nih.govSerine 240, Serine 218, Serine 210. nih.govmerckmillipore.comFarnesylation and phosphorylation at Ser240 are both required for high-affinity binding to 14-3-3 proteins, leading to Rnd3 inhibition. nih.govmerckmillipore.com
Lamin A (Progerin)CaaX BoxSerine 22. nih.govPermanent farnesylation of the progerin mutant impairs phosphorylation at Ser22, contributing to the pathology of progeria. nih.govnih.gov

Farnesyl Triphosphate 3 in Mechanistic Pathogenesis of Diseases

Dysregulation in Isoprenoid Biosynthesis and Disease Contexts

The isoprenoid biosynthesis pathway is a tightly regulated metabolic cascade that produces a diverse array of compounds crucial for cellular function. researchgate.net Farnesyl pyrophosphate (FPP) is a key branch point intermediate in this pathway. frontiersin.org Genetic defects in the enzymes of the isoprenoid/cholesterol synthesis pathway can lead to a group of disorders characterized by a wide range of clinical manifestations. researchgate.net

One such disorder is Mevalonate (B85504) Kinase Deficiency (MKD), an autosomal recessive disease caused by mutations in the MVK gene, which encodes the enzyme mevalonate kinase. This enzyme catalyzes the phosphorylation of mevalonic acid, a step preceding the formation of FPP. A deficiency in mevalonate kinase disrupts the synthesis of all isoprenoids, leading to a spectrum of clinical phenotypes, from the milder hyperimmunoglobulinemia D and periodic fever syndrome (HIDS) to the severe mevalonic aciduria. researchgate.net The pathophysiology of MKD is linked to the impaired synthesis of non-sterol isoprenoids, including FPP and geranylgeranyl pyrophosphate (GGPP), which are essential for protein prenylation. This disruption in protein prenylation is thought to contribute to the inflammatory episodes characteristic of the disease.

The regulation of the isoprenoid pathway is complex, with feedback mechanisms controlling the activity of key enzymes like HMG-CoA reductase. frontiersin.org Dysregulation at any point in this pathway can alter the cellular pool of FPP, impacting not only cholesterol synthesis but also the farnesylation of proteins critical for cellular signaling and function.

Role in Cancer Mechanistic Studies

The involvement of farnesyl triphosphate(3-) in cancer is primarily linked to the post-translational modification of proteins that play crucial roles in cell growth, proliferation, and survival. nih.gov The enzyme farnesyltransferase (FTase) utilizes FPP to attach a farnesyl group to target proteins, a process known as farnesylation. nih.gov

Farnesylation of Oncogenic Ras Proteins in Cell Transformation

Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. nih.gov Activating mutations in ras genes are found in approximately 30% of all human cancers, with particularly high frequencies in pancreatic, colorectal, and lung cancers. nih.gov These mutations result in a constitutively active Ras protein that continuously signals for cell growth, leading to uncontrolled proliferation and tumorigenesis. nih.gov

For oncogenic Ras to exert its transforming activity, it must be localized to the inner surface of the plasma membrane. nih.gov This localization is dependent on a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue within a C-terminal "CAAX" motif. nih.gov The enzyme farnesyltransferase catalyzes the transfer of the farnesyl group from FPP to the Ras protein. nih.gov This lipid modification increases the hydrophobicity of Ras, facilitating its insertion into the plasma membrane and enabling its interaction with downstream effector proteins. nih.gov Inhibition of Ras farnesylation prevents its membrane association and abrogates its oncogenic function, making farnesyltransferase a key target for anticancer drug development. nih.gov

Involvement of Other Farnesylated Targets in Tumor Cell Growth

While Ras proteins were the initial focus of research into the role of farnesylation in cancer, it is now understood that numerous other farnesylated proteins are also involved in tumor cell growth and survival. nih.govnih.gov This has led to the understanding that the anticancer effects of farnesyltransferase inhibitors (FTIs) may not be solely due to the inhibition of Ras farnesylation. bioworld.com

Several other farnesylated proteins have been identified as having significant roles in carcinogenesis. nih.gov These include:

RhoB: A small GTPase involved in regulating the actin cytoskeleton, cell motility, and proliferation. nih.gov

CENP-E and CENP-F: Centromeric proteins that are crucial for the mitotic spindle checkpoint during cell division. nih.gov

Lamin A/C: Nuclear lamins that provide structural support to the nucleus and are involved in chromatin organization and gene regulation. aacrjournals.org

The farnesylation of these and other proteins is essential for their function, and their dysregulation can contribute to various aspects of cancer progression. nih.gov

Farnesylated ProteinFunction in Cancer ProgressionReference
Oncogenic Ras Promotes uncontrolled cell proliferation and survival. nih.gov
RhoB Regulates cytoskeletal dynamics, cell motility, and proliferation. nih.gov
CENP-E / CENP-F Essential for proper chromosome segregation during mitosis. nih.gov
Lamin A/C Maintains nuclear structure and integrity. aacrjournals.org

Involvement in Neurodegeneration Mechanisms

Emerging evidence suggests that farnesyl triphosphate(3-) and the process of protein prenylation are also implicated in the pathogenesis of neurodegenerative diseases. nih.gov The brain has a high concentration of cholesterol, most of which is synthesized locally, highlighting the activity of the mevalonate pathway in this organ. nih.gov

FPP as a Danger Signal in Ischemic Injury (e.g., Stroke)

Recent research has identified FPP as a novel "danger signal" that can trigger acute cell death, particularly in the context of ischemic injury such as stroke. nih.govuaeu.ac.aeplos.orgrepec.orgnih.gov During a stroke, the interruption of blood flow leads to oxygen and glucose deprivation, causing neuronal cell death and the release of intracellular contents into the extracellular space. nih.gov

Studies have shown that FPP can accumulate in the brain following an ischemic event. nih.govuaeu.ac.aeplos.org This extracellular FPP can then act as a danger-associated molecular pattern (DAMP), inducing further neuronal death. nih.gov The mechanism involves the activation of the transient receptor potential melastatin 2 (TRPM2) cation channel, leading to a massive influx of calcium into the cells. nih.govuaeu.ac.aeplos.org This calcium overload triggers a cascade of events culminating in acute cell necrosis. nih.gov This FPP/TRPM2 signaling axis represents a novel pathway contributing to the neuronal loss observed in ischemic stroke. nih.govuaeu.ac.aeplos.org

FindingImplication in Ischemic InjuryReference
FPP accumulates in the brain during ischemia.Increased levels of FPP in the extracellular space. nih.gov
Extracellular FPP activates TRPM2 channels.Leads to calcium influx and neuronal cell death. nih.gov
Inhibition of the FPP-TRPM2 axis reduces infarct volume.Potential therapeutic target for stroke. nih.gov

Protein Prenylation and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning and memory. frontiersin.org Protein prenylation, the post-translational modification that utilizes FPP and GGPP, plays a crucial role in regulating a variety of cellular signaling pathways that are essential for synaptic function and cognition. nih.govnih.gov

Many of the proteins involved in synaptic plasticity are small GTPases that require prenylation for their function. nih.gov Farnesylation, in particular, is critical for the proper localization and activity of proteins that mediate neurite outgrowth, dendritic morphology, and the dynamic changes at the synapse that are necessary for learning and memory. nih.gov

Studies have shown that while a reduction in the enzyme geranylgeranyltransferase (GGT) can impair synaptic and cognitive function, a partial reduction in farnesyltransferase (FT) has little to no impact, suggesting distinct roles for farnesylated and geranylgeranylated proteins in the brain. nih.gov However, a complete deletion of FT in forebrain neurons leads to reduced synaptic plasticity, memory retention, and dendritic spine density. nih.govnih.gov This indicates that neuronal protein farnesylation is essential for maintaining normal hippocampal synaptic plasticity and cognitive function. nih.gov The balance of protein synthesis and degradation is critical for synaptic plasticity, and processes like prenylation are key to ensuring proteins are correctly located and functional at the synapse. frontiersin.org

Contribution to Parasitic Disease Mechanisms

Farnesyl triphosphate (FPP) is a central molecule in the isoprenoid biosynthesis pathway, a metabolic route that is critical for the viability of various pathogenic parasites. The dependence of these organisms on the products of this pathway, coupled with significant differences between the parasitic and human enzymes, has made isoprenoid biosynthesis a fertile ground for the development of novel anti-parasitic drugs.

Trypanosomatidae Isoprenoid Biosynthesis as Drug Targets

The family Trypanosomatidae includes kinetoplastid protozoans responsible for severe human diseases such as Chagas disease (Trypanosoma cruzi), African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania species). These parasites rely on the mevalonate (MVA) pathway for the synthesis of isoprenoid precursors, including FPP. In contrast to some other parasites like Plasmodium falciparum which utilize the non-mevalonate (MEP) pathway, trypanosomatids share the MVA pathway with their human hosts. However, subtle but significant structural and functional differences in the enzymes of this pathway, particularly Farnesyl Pyrophosphate Synthase (FPPS), offer a window for selective therapeutic intervention.

FPP is a crucial precursor for a variety of essential biomolecules in these parasites, including sterols (like ergosterol), dolichols, ubiquinones (B1209410), and for the prenylation of proteins, a post-translational modification vital for their function and localization. The disruption of FPP synthesis cripples the parasite's ability to maintain cell membrane integrity, carry out essential metabolic functions, and complete its life cycle.

Research has identified FPPS as a prime target for anti-trypanosomatid drug discovery. Nitrogen-containing bisphosphonates (N-BPs), a class of drugs used to treat bone resorption diseases, have been shown to be potent inhibitors of trypanosomatid FPPS. These compounds act as pyrophosphate analogs, effectively blocking the enzyme's active site and halting the production of FPP. This inhibition leads to parasite death both in vitro and in vivo, validating the isoprenoid biosynthesis pathway as a key therapeutic target.

Table 1: Key Enzymes and Products of the Trypanosomatid Isoprenoid Pathway as Drug Targets
EnzymeSubstrate(s)ProductEssential Downstream ProductsClass of Inhibitors
HMG-CoA ReductaseHMG-CoAMevalonateIsopentenyl Pyrophosphate (IPP)Statins
Farnesyl Pyrophosphate Synthase (FPPS)IPP, Dimethylallyl Pyrophosphate (DMAPP)Farnesyl Triphosphate (FPP)Sterols, Ubiquinone, Prenylated ProteinsBisphosphonates
Squalene (B77637) SynthaseFarnesyl Triphosphate (FPP)SqualeneErgosterol (B1671047) and other sterolsSqualene synthase inhibitors

FPPS Essentiality in Parasite Survival

The enzyme Farnesyl Pyrophosphate Synthase (FPPS) is indispensable for the survival of parasitic organisms. FPPS catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to produce the C15 isoprenoid, Farnesyl triphosphate (FPP). This function is a linchpin in the isoprenoid metabolic network.

The essential nature of FPPS has been demonstrated in several parasitic species. In Trypanosoma cruzi and Trypanosoma brucei, FPPS has been characterized as a critical enzyme for viability. acs.org Inhibition of TcFPPS and TbFPPS by bisphosphonates leads to a potent trypanocidal effect. acs.org Similarly, in the malaria parasite Plasmodium falciparum, a bifunctional FPPS/GGPPS enzyme is responsible for synthesizing precursors for all isoprenoid products. Studies have shown that this enzyme is essential for the parasite's survival during its blood stage, and overexpressing the enzyme makes the parasite more resistant to inhibitors like risedronate, directly confirming its role as the drug's target. researchgate.net

The dependence on FPPS stems from the crucial roles of its product, FPP. FPP is the final common precursor for:

Sterol Biosynthesis: Leading to the production of essential membrane components.

Ubiquinone Synthesis: A vital component of the mitochondrial electron transport chain.

Dolichol Synthesis: Required for N-linked glycosylation of proteins.

Protein Prenylation: The attachment of farnesyl or geranylgeranyl groups to signaling proteins (e.g., small GTPases), which is necessary for their membrane association and function.

Disruption of FPP synthesis through the inhibition of FPPS triggers a cascade of metabolic failures, ultimately leading to cell cycle arrest and parasite death. This absolute requirement for FPPS activity underscores its importance as a high-value target for the development of new antiparasitic chemotherapies.

Implication in Lipid Peroxidation and Ferroptosis

Recent discoveries have linked the isoprenoid biosynthesis pathway, and by extension its intermediate Farnesyl triphosphate, to the regulation of a specific form of regulated cell death known as ferroptosis. Ferroptosis is characterized by iron-dependent accumulation of lipid peroxides, leading to oxidative damage and cell membrane rupture. youtube.comnih.gov This connection is primarily mediated through a downstream product of FPP, Coenzyme Q10.

The mevalonate pathway is the sole source for the synthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone. acs.org FPP is a direct precursor to the polyisoprenoid tail of CoQ10. A recently identified protective pathway against ferroptosis operates in parallel to the canonical glutathione peroxidase 4 (GPX4) system. This pathway involves Ferroptosis Suppressor Protein 1 (FSP1), an NADH-dependent oxidoreductase that reduces the oxidized form of CoQ10 (ubiquinone) to its reduced form, ubiquinol. spandidos-publications.comacs.org

Ubiquinol is a potent, lipophilic radical-trapping antioxidant that resides within cellular membranes. spandidos-publications.comnih.gov It effectively halts the propagation of lipid peroxides, thereby preventing the oxidative damage that executes ferroptosis. spandidos-publications.comnih.gov The synthesis of FPP is therefore essential for maintaining the cellular pool of CoQ10 required by FSP1 to suppress ferroptosis. spandidos-publications.comnih.gov

This FSP1-CoQ10 axis represents a major cellular defense mechanism against lipid peroxidation. spandidos-publications.com The essentiality of the mevalonate pathway in providing the FPP precursor for CoQ10 synthesis places Farnesyl triphosphate in a critical position to influence a cell's sensitivity to ferroptotic stimuli. acs.org Inhibition of FPP synthesis would not only disrupt the production of sterols and prenylated proteins but also deplete the cell of ubiquinol, sensitizing it to lipid peroxidation and ferroptosis. spandidos-publications.comnih.gov This provides a deeper understanding of the pleiotropic effects of targeting the isoprenoid pathway and opens new avenues for therapeutic strategies that modulate ferroptosis.

Table 2: Role of FPP-Derived Coenzyme Q10 in Ferroptosis Regulation
ComponentFunction in Ferroptosis RegulationRelationship to Farnesyl Triphosphate (FPP)
Coenzyme Q10 (Ubiquinone)Substrate for FSP1; precursor to the antioxidant ubiquinol.FPP is the precursor for the isoprenoid tail of CoQ10.
Ferroptosis Suppressor Protein 1 (FSP1)Reduces Coenzyme Q10 to ubiquinol, an antioxidant.Indirect; relies on the CoQ10 pool derived from FPP.
UbiquinolPotent lipophilic antioxidant that traps lipid peroxyl radicals.End product of the FSP1-mediated reduction of CoQ10.
Glutathione Peroxidase 4 (GPX4)Primary enzyme that reduces lipid hydroperoxides; operates independently of FSP1.Indirect; GPX4 maturation requires isopentenyl pyrophosphate (IPP), a precursor to FPP.

Advanced Research Methodologies for Studying Farnesyl Triphosphate 3

Synthetic Approaches for Analogues and Probes

The development of synthetic chemistry methodologies to create analogues and probes of FPP has been instrumental in elucidating the function and mechanism of FPP-utilizing enzymes. These synthetic molecules are designed to mimic the natural substrate, allowing for detailed biochemical and structural studies.

A variety of synthetic strategies have been developed to generate a diverse range of Farnesyl Pyrophosphate (FPP) analogues. These analogues have been crucial for probing the active sites of enzymes and for developing potential inhibitors.

One significant class of FPP analogues is the frame-shifted analogues , where the number of methylene units between the double bonds or the diphosphate (B83284) group is altered. acs.org The synthesis of these analogues allows for the investigation of the spatial requirements of the enzyme's active site. acs.org For instance, analogues with increased or decreased carbon spacers in the backbone have been synthesized to probe the importance of interactions between the central olefin of FPP and farnesyltransferase (FTase). acs.org

Another important group of analogues includes those with substitutions at the 3- and 7-positions of the isoprene (B109036) unit. nih.gov A vinyl triflate-mediated synthetic route has been successfully employed to create FPP variants with substituents at both of these positions. nih.gov Despite significant steric bulk, many of these disubstituted analogues have been shown to bind to FTase, with some acting as potent inhibitors and others as efficient alternative substrates. nih.gov

Furthermore, pyrophosphonic acid analogues of FPP have been synthesized as potential inhibitors of enzymes like squalene (B77637) synthase. researchgate.net The synthetic routes to these compounds include the reaction of farnesal with diethyl phosphite or dimethyl lithiomethylphosphonate, followed by condensation with diethyl phosphonomethyl triflate. researchgate.net

The table below summarizes some of the key synthetic approaches for FPP analogues:

Analogue TypeSynthetic ApproachPurpose
Frame-shifted AnaloguesAltering methylene units in the isoprenoid backboneProbing spatial requirements of enzyme active sites
3,7-Disubstituted AnaloguesVinyl triflate-mediated synthesisInvestigating structure-activity relationships and developing inhibitors
Pyrophosphonic Acid AnaloguesReaction of farnesal with phosphonatesDeveloping enzyme inhibitors

Biochemical probes based on the FPP structure are indispensable tools for studying the function of FPP-utilizing enzymes. These probes are often designed to be photoactivatable or to carry reporter groups for easy detection.

Photoactivatable probes are a powerful tool for identifying and mapping the active sites of enzymes. nih.gov A class of FPP analogues has been developed that incorporates a photoactive benzophenone moiety linked to an unmodified farnesyl group. nih.gov These probes can be crosslinked to the enzyme upon photolysis, allowing for the identification of amino acid residues in the binding pocket. nih.gov For example, radiolabeled forms of these benzophenone-containing probes have been used to selectively label the β-subunit of protein farnesyltransferase (PFTase). nih.gov

Fluorescent probes are another important category of biochemical tools. These probes can be used in fluorescence-based assays to monitor enzyme activity in real-time. For example, FPP analogues containing intrinsically fluorescent moieties have been developed for direct fluorescent labeling of proteins. researchgate.net

The development of these probes has significantly contributed to our understanding of the substrate specificity and catalytic mechanisms of a wide range of FPP-utilizing enzymes, including farnesyltransferases, farnesyl diphosphate synthases, and sesquiterpene cyclases. nih.gov

Quantitative Analytical Techniques

Accurate quantification of FPP levels in biological samples is crucial for understanding the regulation of the mevalonate (B85504) pathway and the effects of its inhibitors. Several sensitive and specific analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of FPP. nih.gov A common approach involves the extraction of FPP from tissues or cells, followed by purification using solid-phase extraction. nih.gov The purified FPP is then analyzed by HPLC.

To enhance sensitivity and selectivity, HPLC is often coupled with other detection methods. For instance, a sensitive method has been developed that uses recombinant farnesyl protein transferase to conjugate FPP to a dansylated peptide, and the resulting fluorescent product is then quantified by HPLC with a fluorescence detector. nih.gov This method has a lower limit of detection in the picogram range. nih.gov

More recently, HPLC coupled to tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for FPP quantification in human plasma. researchgate.net This method offers high sensitivity and selectivity without the need for derivatization. researchgate.net The table below outlines a typical HPLC-MS/MS method for FPP analysis. researchgate.net

ParameterCondition
ColumnXBridge C18
Mobile PhaseGradient of ammonium carbonate/ammonium hydroxide and acetonitrile/ammonium hydroxide
DetectionTriple quadrupole tandem mass spectrometry
Calibration Range0.2 to 20 ng/mL in human plasma

Fluorescent labeling techniques are frequently employed in assays for FPP and FPP-utilizing enzymes due to their high sensitivity and suitability for high-throughput screening. A common strategy involves the use of dansylated peptides . nih.gov

In a typical assay for farnesyltransferase (FTase), a peptide substrate containing a dansyl group is used. nih.gov When the farnesyl group is transferred from FPP to the peptide by FTase, the local environment of the dansyl group becomes more hydrophobic, leading to an increase in its fluorescence intensity. nih.govrcsb.org This change in fluorescence can be monitored to determine the rate of the enzymatic reaction. rcsb.org

This principle has also been adapted for a coupled enzyme assay to measure the activity of farnesyl diphosphate synthase (FDPS). rcsb.org In this assay, the FPP produced by FDPS is immediately used by FTase to farnesylate a dansylated peptide, allowing for continuous monitoring of FDPS activity through the increase in fluorescence. rcsb.org This method is reported to be more sensitive than traditional radiolabel-based or pyrophosphate release assays. rcsb.org

These fluorescent assays are not only used for quantifying enzyme activity but also for screening potential inhibitors of FTase and FDPS. researchgate.net

Structural Biology Approaches

Structural biology techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided invaluable atomic-level insights into how FPP and its analogues bind to enzymes and how these enzymes function.

Crystal structures of several FPP-utilizing enzymes have been determined, often in complex with substrates, inhibitors, or FPP analogues. For example, the crystal structure of protein farnesyltransferase (FTase) has been solved in complex with FPP and a CaaX peptide analogue. acs.org These structures reveal that the isoprenoid chain of FPP binds in a hydrophobic pocket of the enzyme, while the diphosphate group interacts with a positively charged region. acs.orgduke.edu The structure of FTase has also been determined with a non-reactive FPP analogue and a hexapeptide substrate, providing insights into the conformational changes that occur during substrate binding and catalysis. nih.govnih.gov

Similarly, the crystal structure of farnesyl pyrophosphate synthase (FPPS) from various organisms has been elucidated. researchgate.netnih.gov These structures, in complex with substrates like geranyl pyrophosphate (GPP) and inhibitors such as bisphosphonates, have revealed the location of the active site and an allosteric binding pocket. nih.gov The binding of inhibitors to the active site has been shown to induce conformational changes in the enzyme. scispace.com The structural information has been crucial for understanding the mechanism of inhibition by bisphosphonates and for the design of new inhibitors. scispace.com

NMR spectroscopy has also been employed to study the binding of inhibitors to FPPS. Solid-state NMR has been used to investigate the protonation states of bisphosphonate inhibitors when bound to the enzyme, providing valuable information for computational docking studies and the design of more potent inhibitors. acs.org

The detailed structural information obtained from these studies has been instrumental in understanding the molecular basis of substrate recognition, catalysis, and inhibition for a wide range of FPP-utilizing enzymes.

X-ray Crystallography of Enzyme-FPP Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of biological macromolecules at atomic resolution. biologiachile.clnih.govnih.gov In the study of farnesyl triphosphate (FPP) and its interactions with enzymes, this method provides invaluable insights into the architecture of the active site, the binding mode of FPP, and the conformational changes that occur upon substrate binding. By analyzing the diffraction pattern of X-rays passing through a crystal of an enzyme-FPP complex, researchers can generate a detailed electron density map and build a precise model of the molecular structure. nih.gov

This technique has been instrumental in understanding the function of various prenyltransferases, such as farnesyl diphosphate synthase (FPS) and protein farnesyltransferase (FTase). The crystal structure of avian recombinant FPS was the first three-dimensional structure determined for any prenyltransferase, revealing a novel fold composed entirely of α-helices surrounding a large central cavity where substrate binding and catalysis occur. researchgate.net Structures of FTase complexed with FPP and a peptide substrate have revealed key interactions within the active site. For instance, several crystal structures of inactive FTase•FPP•peptide complexes indicate that specific amino acid residues, such as K164α, H248β, and Y300β, form hydrogen bonds with the α- and β-phosphates of FPP. acs.orgresearchgate.net These structural snapshots are crucial for understanding the catalytic mechanism and for the rational design of enzyme inhibitors. nih.gov

The process involves crystallizing the enzyme in the presence of FPP or its analogs. The resulting crystals are then exposed to an X-ray beam, and the diffraction data are collected. nih.gov The phases of the diffracted X-rays are determined, often through methods like isomorphous replacement, to calculate the electron density map. This map is then interpreted to build the atomic model of the enzyme-FPP complex. biologiachile.cl The detailed structural information obtained from X-ray crystallography serves as a foundation for other research methodologies, including computational modeling and site-directed mutagenesis, to further probe the enzyme's mechanism.

Computational Modeling (e.g., QM/MM, Molecular Dynamics)

Computational modeling techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics (MD) simulations, are powerful tools for studying the dynamic nature of enzyme-FPP interactions that are often inaccessible to experimental methods alone. nih.gov These methods complement the static pictures provided by X-ray crystallography by simulating the movement of atoms over time, offering insights into substrate binding, conformational changes, and the catalytic mechanism. nih.govnih.gov

Molecular dynamics simulations of the ternary structure of FTase complexed with FPP and a peptide substrate have been used to investigate the binding of FPP. These simulations have shown that FPP is tightly bound in a network of hydrogen bonds formed by specific residues, including K164α, R291β, K294β, and H248β. nih.gov MD simulations can also reveal that the FPP substrate maintains a specific, and sometimes inactive, conformation within the binding site. nih.gov

The hybrid QM/MM approach is particularly useful for studying enzymatic reactions. In this method, the reactive part of the system, such as the FPP substrate and the key active site residues, is treated with quantum mechanics, which provides a more accurate description of chemical bond formation and breakage. The rest of the protein and the surrounding solvent are treated with the computationally less expensive molecular mechanics force fields. kit.edu This approach allows for the detailed investigation of the reaction mechanism and the transition states involved in the enzymatic transformation of FPP. For the development of accurate force field parameters for FPP, generic AMBER-compatible force fields can be used as a starting point, with atom types assigned and dihedral angles carefully examined to match QM calculations. nih.gov

Computational MethodApplication in FPP ResearchKey Findings
Molecular Dynamics (MD) Studying the binding of FPP to protein farnesyltransferase (FTase).Revealed that FPP is held in place by a hydrogen bond network involving residues K164α, R291β, K294β, and H248β and that FPP maintains an inactive conformation in the binding site. nih.gov
QM/MM Investigating the enzymatic reaction mechanism involving FPP.Allows for a detailed analysis of bond-forming and bond-breaking events during catalysis by treating the active site with quantum mechanics.
Force Field Parameterization Developing accurate models for FPP for use in MD and QM/MM simulations.Utilizes generic force fields like GAFF as a starting point and refines parameters to agree with QM calculations. nih.gov

Enzyme Activity and Kinetic Assays

In Vitro Enzymatic Studies

In vitro enzymatic studies are fundamental for characterizing the function of enzymes that utilize FPP as a substrate. These assays allow researchers to measure the catalytic activity of a purified enzyme under controlled conditions, providing insights into its mechanism, substrate specificity, and regulation.

A common approach for studying FPP synthase (FPPS) activity involves a mix-and-read scintillation assay. This method uses radiolabeled substrates, such as [3H]isopentenyl pyrophosphate ([3H]IPP), along with either dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP). The enzyme catalyzes the conversion of these substrates into [3H]GPP or [3H]FPP. The radiolabeled products are then captured on a phospholipid-coated scintillating microtiter plate, and the product formation is monitored. nih.gov

Another method to confirm the functional activity of a cloned and purified enzyme, such as FPPS from Poria cocos, involves incubating the recombinant protein with GPP and IPP to produce FPP. The FPP product can then be treated with acid phosphatase to hydrolyze the diphosphate group, yielding farnesol (B120207), which can be extracted and analyzed by gas chromatography (GC). mdpi.com

These in vitro studies are crucial for determining the basic enzymatic properties and for screening potential inhibitors. For example, the scintillation assay for FPPS has been used to determine the 50% inhibitory concentrations (IC50) of various nitrogen-containing bisphosphonates. nih.gov

Kinetic Analysis of FPP-Enzyme Interactions

Single-turnover kinetic experiments are particularly useful for dissecting individual steps in the reaction pathway. In these experiments, a pre-formed enzyme-FPP complex is rapidly mixed with the second substrate (e.g., a peptide or protein), and the formation of the product is monitored over time. This approach has been used to analyze the effects of mutations in the active site of FTase. For example, mutations of residues that interact with the phosphate (B84403) groups of FPP, such as K164Aα, H248Aβ, and Y300Fβ, were found to significantly decrease the farnesylation rate constant without substantially affecting the enzyme's affinity for FPP. acs.orgresearchgate.net

The Michaelis-Menten parameters for FPP synthase (FPPS) have also been determined through kinetic studies. For the second step of the FPP synthesis, the Michaelis constant (Km) for IPP was found to be 0.6 µM, and the Km for GPP was 0.7 µM, with a catalytic rate constant (kcat) of 38/min. nih.gov

EnzymeKinetic ParameterValueSignificance
Protein Farnesyltransferase (FTase) Kd for FPP2.8 nM nih.govDemonstrates high-affinity binding of FPP to the enzyme.
kcat0.06 s-1 nih.govIndicates that product release is the rate-limiting step.
FPP Synthase (FPPS) Km for IPP (with GPP)0.6 µM nih.govReflects the affinity of the enzyme for IPP in the second reaction step.
Km for GPP0.7 µM nih.govReflects the affinity of the enzyme for GPP.
kcat (with GPP)38/min nih.govRepresents the turnover number for the second step of FPP synthesis.

Genetic and Molecular Biological Techniques

Gene Overexpression and Knockout Studies

Genetic and molecular biological techniques, such as gene overexpression and knockout studies, are powerful tools for investigating the physiological roles of FPP and the enzymes involved in its metabolism within a cellular or whole-organism context.

Gene Overexpression: Overexpressing the gene encoding an FPP-related enzyme, like farnesyl diphosphate synthase (FPS), can lead to increased levels of the enzyme and potentially alter the flux through the metabolic pathway. In Arabidopsis thaliana, overexpressing the mitochondrial isoform of FPS (FPS1L) resulted in a mature and active form of the enzyme in the mitochondria. researchgate.net This led to distinct phenotypes, including chlorosis, cell death, and accelerated senescence in detached leaves, suggesting that the overexpression of FPS1L alters cytokinin homeostasis and induces oxidative stress. researchgate.net Similarly, overexpressing the FPS gene from Chrysanthemum indicum in tobacco resulted in modified trichome formation and increased production of monoterpenoids and sesquiterpenoids. researchgate.net These studies highlight the role of FPP as a key precursor for various essential compounds and demonstrate that manipulating its synthesis can have significant physiological consequences.

Gene Knockout/Knockdown: Conversely, reducing or eliminating the expression of a gene involved in FPP metabolism can help to elucidate its essential functions. In Arabidopsis, single knockout mutants for the two FPS genes (fps1 and fps2) are nearly indistinguishable from wild-type plants. However, a double knockout mutant (fps1/fps2) is embryo-lethal, demonstrating the essential role of FPP synthesis for plant development. researchgate.net In some types of cancer, the gene locus for farnesyl-diphosphate farnesyltransferase 1 (FDFT1), an enzyme downstream of FPP, has been observed as a site of deletions, suggesting a potential tumor-suppressor role in those contexts. nih.gov

These genetic approaches, by either increasing or decreasing the levels of key enzymes, provide critical insights into the in vivo functions of FPP and its metabolic network.

Genetic ModificationOrganism/SystemGeneKey Findings
Overexpression Arabidopsis thalianaFarnesyl diphosphate synthase 1L (FPS1L)Led to chlorosis, cell death, and altered cytokinin homeostasis. researchgate.net
Overexpression TobaccoChrysanthemum indicum Farnesyl diphosphate synthase (CiFPS)Resulted in modified trichome formation and increased terpenoid biosynthesis. researchgate.net
Knockout Arabidopsis thalianafps1/fps2 double mutantEmbryo-lethal, indicating the essential role of FPP synthesis. researchgate.net
Gene Deletion Human CancerFarnesyl-diphosphate farnesyltransferase 1 (FDFT1)Deletions observed in some cancers, suggesting a potential tumor suppressor function. nih.gov

RNA Interference (RNAi) Applications

Table 1: Examples of RNAi Applications in Farnesyl Pyrophosphate-Related Research

OrganismTarget GeneRNAi MethodKey FindingReference
Mouse (Mus musculus)FPPSLentivirus-mediated shRNAWidespread downregulation of FPPS in multiple tissues; provides a model for studying FPPS function in vivo. nih.gov
Two-spotted spider mite (Tetranychus urticae)TuFPPSdsRNA injection/feedingExtended quiescent period and delayed molting process, highlighting FPPS's role in development. nih.gov
Root-knot nematode (Meloidogyne incognita)Mi-flp1, Mi-flp12, Mi-flp18 (Neuromotor genes)Host-delivered RNAiSimultaneous silencing reduced nematode infection and multiplication. frontiersin.org
Grey Poplar (Populus x canescens)Isoprene Synthase (ISPS)Transgenic RNAiSuppression of isoprene emission led to increased resistance to ozone stress. nih.gov

Bioinformatics Analysis of Gene Families

Bioinformatics offers a powerful computational approach to identify, characterize, and compare gene families across different species, providing critical insights into their evolution and function. For enzymes like FPPS, bioinformatics analyses of their corresponding gene families have revealed important details about their structure, conservation, and diversification. nih.govnih.govnih.gov

Phylogenetic analysis, which reconstructs the evolutionary history of genes, has been used to classify FPPS genes from various organisms into distinct groups. researchgate.netfrontiersin.org For example, a genome-wide analysis in Euphorbia hirta identified eight members of the FPS gene family, revealing their distribution across chromosomes and highlighting their roles in isoprenoid and lipid biosynthesis. nih.govresearchgate.net Such analyses help in understanding the evolutionary relationships and potential functional divergence of these enzymes, paving the way for targeted functional studies. nih.govresearchgate.net

**Table 2: Characteristics of the Farnesyl Pyrophosphate Synthase (FPS) Gene Family in *Euphorbia hirta***

Gene DesignationSubcellular Localization (Predicted)Key Conserved MotifsNoted Expression ProfileReference
EhFPS1CytoplasmFARM, SARMElevated expression in latex nih.gov
EhFPS2CytoplasmFARM, SARMElevated expression in latex nih.gov
EhFPS3CytoplasmFARM, SARMGeneral expression nih.gov
EhFPS4CytoplasmFARM, SARMGeneral expression nih.gov
EhFPS5CytoplasmFARM, SARMGeneral expression nih.gov
EhFPS6CytoplasmFARM, SARMGeneral expression nih.gov
EhFPS7CytoplasmFARM, SARMElevated expression in latex nih.gov
EhFPS8CytoplasmFARM, SARMGeneral expression nih.gov

Biosensor-Driven Fragment-Based Lead Discovery (FBLD)

Fragment-Based Lead Discovery (FBLD) is a drug discovery strategy that begins by screening libraries of small, low-molecular-weight chemical fragments (typically < 300 Da) to identify those that bind to a biological target. wikipedia.orgnih.gov These weakly binding fragments serve as starting points for the development of more potent and selective lead compounds through chemical elaboration. wikipedia.orgtaylorandfrancis.com This approach is particularly effective for challenging targets and has been successfully applied to FPPS. uni-marburg.deuni-marburg.de

Biosensor technologies, especially Surface Plasmon Resonance (SPR), are central to FBLD. nih.govfrontiersin.org SPR is a highly sensitive, label-free technique that detects the binding of molecules in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. youtube.com This allows for the detection of the weak interactions characteristic of fragment binding, providing data on binding affinity and kinetics. youtube.comnih.gov

FBLD campaigns using SPR and other biophysical methods like NMR spectroscopy have been used to identify novel inhibitors for FPPS from various organisms, including the parasite Trypanosoma cruzi, the causative agent of Chagas disease. uni-marburg.decern.ch In one such study, a screen of 1806 fragments against T. cruzi FPPS using NMR spectroscopy identified 118 diverse hits. cern.ch Subsequent crystallographic screening efforts identified fragments binding to both the active site and a novel allosteric site, providing new chemical scaffolds for inhibitor development. uni-marburg.decern.ch This methodology offers a powerful alternative to traditional high-throughput screening for discovering novel modulators of FPPS activity. nih.gov

Table 3: Summary of a Fragment-Based Screening Campaign Against Trypanosoma cruzi FPPS

Screening TechniqueLibrary SizeNumber of HitsValidation/Follow-upKey OutcomeReference
NMR Spectroscopy1806 fragments118Counter-screening against human and T. brucei FPPSIdentified diverse and selective fragment hits. cern.ch
X-ray Crystallography72 fragments (soaking)2Structural analysis of fragment-protein complexesRevealed one active site binder and one interface binder. cern.ch
X-ray Crystallography (High-throughput)1113 datasetsMultiplePan-Dataset Density Analysis (PanDDA)Identified fragments binding to a novel allosteric site. uni-marburg.decern.ch

Q & A

Q. What experimental methods are recommended for synthesizing farnesyl triphosphate(3−) analogs in vitro?

Farnesyl triphosphate(3−) and its analogs can be synthesized enzymatically using ligases such as T4 RNA ligase or T4 DNA ligase. These enzymes catalyze the formation of ATP derivatives from mevalonate pathway intermediates (e.g., isopentenyl pyrophosphate) and ATP. Reaction optimization should include pH adjustments (6.0–8.0), Mg²⁺ cofactors, and temperature control (25–37°C). Validation via HPLC or mass spectrometry is critical to confirm product purity .

Q. How can researchers quantify farnesyl triphosphate(3−) levels in cellular systems?

Fluorometric assays or LC-MS/MS are preferred for quantification. For example, derivatization with triphenyl phosphite (C₆H₅O)₃P can enhance detection sensitivity in lipid-rich matrices. Ensure calibration with isotopically labeled standards (e.g., farnesyl pyrophosphate-d3) to correct for matrix effects. Sample preparation should include chloroform:isoamyl alcohol phase separation to isolate phosphorylated intermediates .

Q. What role does farnesyl triphosphate(3−) play in the mevalonate pathway?

Farnesyl triphosphate(3−) (FPP) is a central precursor for sesquiterpenes, sterols, and prenylated proteins. In the mevalonate pathway, FPP is synthesized by farnesyl diphosphate synthase (FDPS) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Researchers should monitor FDPS activity via qRT-PCR for gene expression and enzymatic assays using ³H-labeled substrates to track flux .

Advanced Research Questions

Q. How do nitrogen-containing bisphosphonates (N-BPs) alter farnesyl triphosphate(3−) metabolism, and how can conflicting in vitro vs. in vivo data be resolved?

N-BPs (e.g., zoledronic acid) inhibit FDPS, leading to IPP accumulation and the formation of cytotoxic ATP analogs like ApppI. Discrepancies between in vitro and in vivo results often arise from differential tissue permeability or off-target effects. To address this, use isotopic tracing (¹⁴C-IPP) in osteoclast models and compare metabolite profiles with clodronate (a non-N-BP) .

Q. What strategies optimize farnesyl triphosphate(3−) production in engineered yeast strains?

Overexpression of ERG20 (encoding FDPS) and HMG1 (3-hydroxy-3-methylglutaryl-CoA reductase) via CRISPR-Cas9 enhances FPP flux. However, feedback inhibition by FPP can limit yields. To mitigate this, employ dynamic regulation (e.g., inducible promoters) or compartmentalize FPP synthesis in lipid droplets. Validate using GC-MS for terpene derivatives and RNA-seq to monitor pathway bottlenecks .

Q. How do cytoskeletal changes in mesenchymal stromal cells relate to farnesyl triphosphate(3−) depletion?

Farnesyl triphosphate(3−) depletion via statins or manumycin A (a farnesyltransferase inhibitor) disrupts small GTPase prenylation, leading to cytoskeletal disassembly. Use live-cell imaging with GFP-tactin probes to visualize actin dynamics. Pair this with metabolomic profiling (LC-MS) to correlate FPP levels with RhoA/Rac1 activity .

Q. What analytical approaches resolve structural heterogeneity in farnesyl triphosphate(3−) derivatives?

High-resolution tandem MS (e.g., Q-TOF) coupled with collision-induced dissociation (CID) can differentiate isomers like α- and β-farnesene. For crystallographic studies, co-crystallize FPP with FDPS inhibitors (e.g., risedronate) and perform X-ray diffraction at 1.8–2.2 Å resolution. Cross-validate with NMR for solution-state conformation .

Methodological Considerations

  • Data Contradictions : When IPP/ApppI levels diverge between models, use siRNA knockdown of FDPS in primary cells to isolate pathway-specific effects .
  • Controls : Include mevalonate supplementation in inhibitor studies to confirm on-target effects .
  • Standardization : Normalize FPP measurements to RCE1 (Rubisco conjugating enzyme 1) in plant trichomes to account for tissue-specific variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.